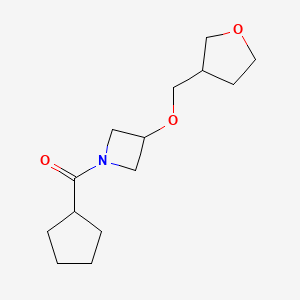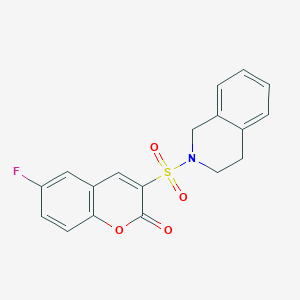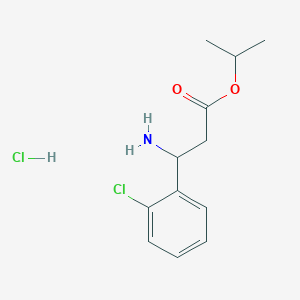
Propan-2-yl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multistep chemical processes, including condensation, chlorination, and esterification reactions. For example, Yan Shuang-hu (2014) describes the synthesis of a closely related compound through a series of well-defined chemical steps, demonstrating the complexity and precision required in synthesizing such chemicals (Yan Shuang-hu, 2014).
Molecular Structure Analysis
Molecular structure analysis typically employs spectroscopic and diffractometric techniques to characterize the compound's structure. For instance, F. Vogt et al. (2013) utilized capillary powder X-ray diffraction (PXRD) and solid-state nuclear magnetic resonance (SSNMR) studies to characterize the polymorphic forms of a similar compound, highlighting the detailed structural insights these techniques can provide (F. Vogt et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving this compound span a range of transformations, including aminomethylation and reduction processes. O. A. Papoyan et al. (2011) explored the synthesis and reactions of compounds with similar structures, shedding light on the diverse chemical behavior and potential applications of these molecules (O. A. Papoyan et al., 2011).
Physical Properties Analysis
Physical properties, such as polymorphism, play a crucial role in the compound's characterization. The study by F. Vogt et al. (2013) on polymorphic forms also touches on the physical properties, revealing how such characteristics can influence the compound's application and handling (F. Vogt et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are central to understanding the compound's behavior under various conditions. The research conducted by J. Jayasudha et al. (2020) on a related compound using spectroscopic and computational studies provides insights into the chemical properties and potential interactions with biological targets (J. Jayasudha et al., 2020).
Wissenschaftliche Forschungsanwendungen
Branched Chain Aldehydes in Flavor Science
Branched aldehydes, including compounds structurally related to "Propan-2-yl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride," play significant roles in flavor compounds of various food products. The study by Smit et al. (2009) highlights the pathways for the production and degradation of these aldehydes from amino acids, emphasizing their importance in fermented and heat-treated food products. This research provides insights into controlling the formation of desired aldehyde levels in food, enhancing flavor profiles Smit, Engels, & Smit, 2009.
Antimicrobial Potential of Chitosan
Research on chitosan, an aminopolysaccharide biopolymer, reveals its unique chemical structure and extensive applications in biotechnology and biomedical fields. Raafat and Sahl (2009) discuss chitosan's antimicrobial potential, which stems from its high charge density and reactive groups. This review underscores chitosan's role in pharmaceutical formulations and food additives, showcasing the scientific exploration of natural polymers for antimicrobial uses Raafat & Sahl, 2009.
Environmental Impact of Chlorophenols
Krijgsheld and Gen (1986) provide an extensive review of the environmental consequences of chlorophenols contamination, including 2-chlorophenol, which is structurally related to the compound of interest. The review evaluates the moderate toxic effects of chlorophenols on aquatic and mammalian life, highlighting their persistence and bioaccumulation potential under various environmental conditions. This study is pivotal for understanding the environmental fate of chlorophenol compounds and designing strategies for mitigating their impact Krijgsheld & Gen, 1986.
Sorption of Herbicides to Soil
Werner, Garratt, and Pigott (2012) review the sorption of 2,4-D and other phenoxy herbicides, offering insights into the environmental behavior of chemicals similar to "Propan-2-yl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride." This research helps in understanding the interaction between such compounds and soil, which is crucial for assessing their environmental mobility and degradation Werner, Garratt, & Pigott, 2012.
Eigenschaften
IUPAC Name |
propan-2-yl 3-amino-3-(2-chlorophenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2.ClH/c1-8(2)16-12(15)7-11(14)9-5-3-4-6-10(9)13;/h3-6,8,11H,7,14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPLQXHEOWZNOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC(C1=CC=CC=C1Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate](/img/structure/B2497568.png)
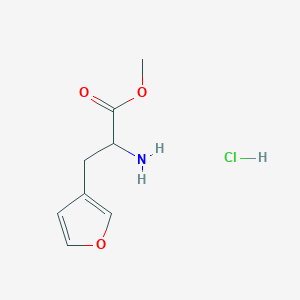
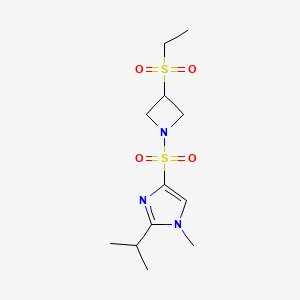
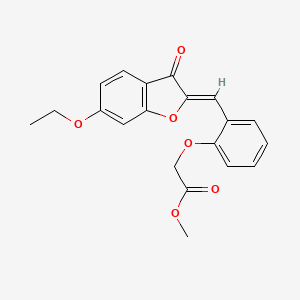
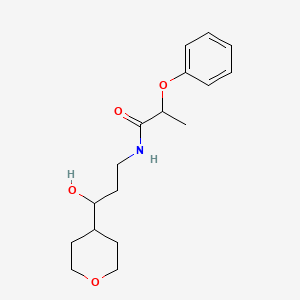
![N-(3,4-dimethoxyphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2497576.png)
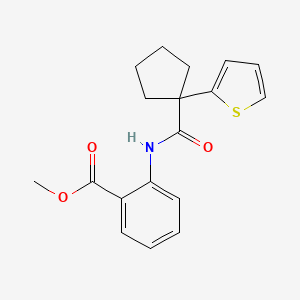
![[6-Ethyl-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B2497579.png)
![N-(4-cyanophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2497582.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2497585.png)
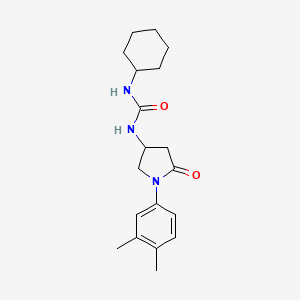
![N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2497588.png)
